molecular formula C11H20N2O3 B1243270 1-Acetoxy-3-carbamoyl-2,2,5,5-tetramethylpyrrolidine

1-Acetoxy-3-carbamoyl-2,2,5,5-tetramethylpyrrolidine

Cat. No.: B1243270
M. Wt: 228.29 g/mol
InChI Key: YOGFCZDXOYHHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetoxy-3-carbamoyl-2,2,5,5-tetramethylpyrrolidine, also known as this compound, is a useful research compound. Its molecular formula is C11H20N2O3 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

(3-carbamoyl-2,2,5,5-tetramethylpyrrolidin-1-yl) acetate

InChI

InChI=1S/C11H20N2O3/c1-7(14)16-13-10(2,3)6-8(9(12)15)11(13,4)5/h8H,6H2,1-5H3,(H2,12,15)

InChI Key

YOGFCZDXOYHHJN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON1C(CC(C1(C)C)C(=O)N)(C)C

Synonyms

1-acetoxy-3-carbamoyl-2,2,5,5-tetramethylpyrrolidine

Origin of Product

United States

Synthesis routes and methods

Procedure details

20 ml of dichloromethane and 3 ml of triethylamine were added to 0.50 g (2.7 mmol) of 1-hydroxy-3-carbamoyl-2,2,5,5-tetramethylpyrrolidine. 0.38 ml (4.0 mmol) of acetic anhydride was added dropwise to the mixture with stirring and ice-cooling, the mixture was stirred for 3 hours. The reaction mixture was washed with water, 3% diluted hydrochloric acid, water, 5% sodium hydrogencarbonate aqueous solution, and water, in this order. The organic layer was dried over magnesium sulfate, and the solvent was evaporated under vacuum. The residue was purified by silica gel column chromatography (ethyl acetate) and recrystallized from ethyl acetate to obtain 0.53 g (2.3 mmol) of white crystals (yield: 86%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step Two
Yield
86%

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